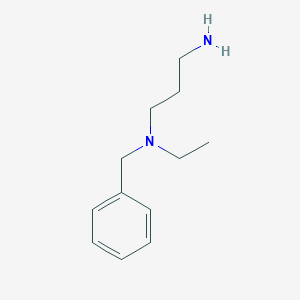

N'-benzyl-N'-ethylpropane-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

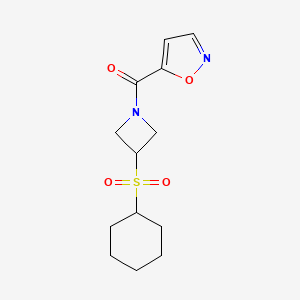

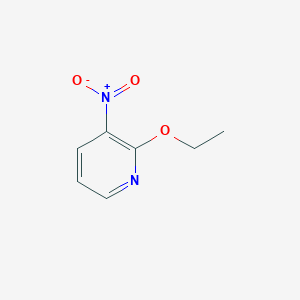

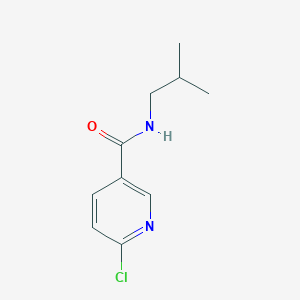

“N’-benzyl-N’-ethylpropane-1,3-diamine” is a chemical compound with the molecular formula C12H20N2. It has a molecular weight of 192.3 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “N’-benzyl-N’-ethylpropane-1,3-diamine” is 1S/C12H20N2/c1-2-14(10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11,13H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“N’-benzyl-N’-ethylpropane-1,3-diamine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Catalysis in Chemical Reactions

N'-benzyl-N'-ethylpropane-1,3-diamine and its derivatives are utilized as catalysts in various chemical reactions. For example, they have been used in the addition of diethylzinc to aryl aldehydes, as demonstrated in a study where a related compound, N,N1-bis[benzyl]-1,3-diphenyl-1,3-propanediamine, was used to catalyze such reactions (Pini et al., 1993).

Synthesis of Neuroleptic Compounds

In pharmacological research, derivatives of this compound have been synthesized and investigated for their neuroleptic activity. These compounds, designed as potential neuroleptics, showed inhibitory effects on certain behaviors in rats, indicating their potential in this field (Iwanami et al., 1981).

Interaction with DNA

This compound's derivatives have also been studied for their interaction with DNA. For instance, a study on a nickel(II) complex with N-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine revealed insights into how these complexes bind to DNA, suggesting applications in the field of biochemistry and molecular biology (Wang et al., 2008).

Organometallic Chemistry

In organometallic chemistry, derivatives of this compound have been used to study metalation reactions. These studies provide insights into the mechanisms and applications of these reactions in the synthesis of organometallic compounds (Rausch & Ciappenelli, 1967).

Luminescent Materials

Some derivatives have been explored for their luminescent properties. For example, a study involving the synthesis of a luminescent Zn-Nd complex using a Schiff-base ligand derivative shows potential applications in the development of new luminescent materials (Yang et al., 2006).

Corrosion Inhibition

Research has also explored the use of this compound derivatives as corrosion inhibitors. A study demonstrated the effectiveness of certain Schiff base compounds derived from this compound in protecting mild steel against corrosion, indicating their potential industrial applications (Singh & Quraishi, 2016).

Photoinitiators in Coatings

Derivatives of this compound have been used as photoinitiators for ultraviolet-curable coatings, demonstrating their application in material science and polymer chemistry (Angiolini et al., 1997).

Safety and Hazards

Mécanisme D'action

Target of Action

N-(3-aminopropyl)-N-benzyl-N-ethylamine, also known as N’-benzyl-N’-ethylpropane-1,3-diamine, is a complex compound with a variety of potential targets. It’s worth noting that similar compounds, such as N-(3-aminopropyl)-2-nitrobenzenamine, have been found to interact with targets like Histone acetyltransferase KAT2B .

Biochemical Pathways

Related compounds such as spermidine, a triamine, have been found to play a role in polyamine metabolism, which is involved in a variety of cellular processes including cell growth, proliferation, and differentiation .

Pharmacokinetics

Similar compounds such as (3-aminopropyl)triethoxysilane have been used for the functionalization of surfaces with alkoxysilane molecules, suggesting that they may have unique distribution properties .

Result of Action

Related compounds such as n,n-bis(3-aminopropyl)dodecylamine have been found to affect antioxidant enzyme activities and mitochondrial morphology in aspergillus niger .

Action Environment

It’s worth noting that environmental factors such as ph, temperature, and the presence of other chemicals can often influence the action of similar compounds .

Propriétés

IUPAC Name |

N'-benzyl-N'-ethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-2-14(10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBARFWGILFILHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCN)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2556449.png)

![3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid](/img/structure/B2556453.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)

![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2556459.png)

![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)